molecular formula C9H11F3O2 B2882822 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2166650-85-5

2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2882822
CAS No.: 2166650-85-5
M. Wt: 208.18
InChI Key: NAWSYIZPFCWINZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid (CAS: 2166650-85-5) is a spirocyclic compound featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) substituent at position 2 of the spiro[3.3]heptane scaffold. Its molecular formula is C₉H₁₁F₃O₂ (molecular weight: 208.18 g/mol) . The spiro architecture imposes conformational rigidity, while the -CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Predicted collision cross-section (CCS) values for its adducts range from 159.2–164.9 Ų, suggesting moderate molecular size and polarity .

Properties

IUPAC Name

2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(6(13)14)4-7(5-8)2-1-3-7/h1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWSYIZPFCWINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166650-85-5
Record name 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a suitable precursor, such as a ketone or an ester, under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent-Driven Structural and Property Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid -CF₃, -COOH C₉H₁₁F₃O₂ 208.18 CCS (M+H⁺): 164.6 Ų; strong electron-withdrawing -CF₃ enhances acidity
2-Phenylspiro[3.3]heptane-2-carboxylic acid -Ph, -COOH C₁₄H₁₆O₂ 216.28 Bulkier phenyl group increases steric hindrance; no CCS data available
6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid 6,6-diF, -COOH C₇H₈F₂O₂ 176.16* Electron-withdrawing fluorine atoms may lower pKa vs. non-fluorinated analogs
2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid -COOMe, -COOH C₁₀H₁₄O₄ 198.22 Ester group (-COOMe) reduces acidity compared to -COOH
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid -NH₂, 6-F, -COOH C₇H₉FNO₂ 173.19 Amino group introduces basicity; potential for zwitterionic behavior
2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid 4-MeO-Ph, -COOH C₁₅H₁₈O₃ 246.30 Methoxy group (-OMe) electron-donating, reducing acidity vs. -CF₃ analogs

*Note: Discrepancy exists between calculated (162.1 g/mol) and reported (176.16 g/mol) molecular weights for 6,6-difluoro derivative; formula may require verification .

Functional Group Impact on Acidity and Reactivity

  • Trifluoromethyl (-CF₃): The strong electron-withdrawing nature of -CF₃ increases the acidity of the adjacent carboxylic acid (pKa expected to be lower than non-fluorinated analogs) .
  • Phenyl (-Ph): While resonance-withdrawing, inductive electron donation from the phenyl ring may slightly reduce acidity compared to -CF₃ derivatives .
  • Fluorine Substituents: Fluorine atoms (e.g., 6,6-diF) withdraw electrons via inductive effects, further lowering pKa relative to hydrogenated spiro compounds .

Steric and Conformational Effects

  • Bulkier Groups (e.g., Phenyl, 4-MeO-Ph): Increase steric hindrance, which may reduce enzymatic degradation but also limit membrane permeability .

Predicted vs. Experimental Data

  • Collision Cross-Section (CCS): Only the target compound has CCS data (164.6 Ų for [M+H]⁺), suggesting moderate polarity . Analogous data for other compounds is unavailable, limiting direct comparisons.
  • Synthetic Routes: Derivatives like 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid are synthesized via ester hydrolysis (87% yield) , implying similar methods may apply to the target compound.

Biological Activity

2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid (CAS: 2166650-85-5) is a compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula: C₉H₁₁F₃O₂
  • Molecular Weight: 208.18 g/mol
  • IUPAC Name: this compound
  • Purity: ≥95%

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an inhibitor of specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH). These inhibitors have implications in treating various disease states, including:

  • Cardiovascular diseases : Hypertension and myocardial infarction.
  • Metabolic syndromes : Obesity and diabetes.
  • Neurological disorders : Stroke and neuroinflammation .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted the anti-inflammatory potential of spirocyclic compounds, suggesting that this compound could mitigate inflammatory responses through sEH inhibition, leading to reduced levels of inflammatory mediators .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar spiro compounds, indicating that they may offer protective benefits against neurodegenerative diseases by modulating inflammatory pathways .
  • Cancer Therapeutics : The compound's structural features suggest potential applications in cancer therapy, particularly in targeting pathways associated with tumor growth and metastasis .

The exact mechanisms of action for this compound remain under investigation; however, it is hypothesized that:

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.
  • The spirocyclic structure may facilitate interactions with specific enzyme active sites, leading to effective inhibition .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other spirocyclic acids is beneficial:

Compound NameCAS NumberBiological Activity
This compound2166650-85-5Inhibitor of sEH; anti-inflammatory properties
Spiro[3.3]heptane-2-carboxylic acid28114-87-6General spirocyclic properties; less studied
tert-butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1147557-97-8Potential neuroprotective effects

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